molecular formula C9H14N2O B1486735 6-Butyl-2-methylpyrimidin-4-ol CAS No. 90565-52-9

6-Butyl-2-methylpyrimidin-4-ol

Cat. No.: B1486735
CAS No.: 90565-52-9
M. Wt: 166.22 g/mol
InChI Key: AXEMLUSLEZODLY-UHFFFAOYSA-N
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Description

6-Butyl-2-methylpyrimidin-4-ol is a chemical compound belonging to the pyrimidinol class. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with two nitrogen atoms in the ring. This particular compound has a butyl group attached to the 6th position and a methyl group at the 2nd position of the pyrimidine ring, with a hydroxyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-2-methylpyrimidin-4-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as butylamine and acetic acid.

  • Condensation Reaction: These materials undergo a condensation reaction to form an intermediate compound.

  • Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions to form the pyrimidinol ring.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The pyrimidinol ring can undergo substitution reactions at different positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 6-Butyl-2-methylpyrimidin-4-one.

  • Reduction: Formation of 6-Butyl-2-methylpyrimidin-4-amine.

  • Substitution: Formation of various substituted pyrimidinol derivatives.

Scientific Research Applications

6-Butyl-2-methylpyrimidin-4-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Butyl-2-methylpyrimidin-4-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 6-tert-butyl-2-methylpyrimidin-4-ol

  • 2-methyl-4-aminopyrimidine

  • 4-hydroxy-2-methylpyrimidine

This comprehensive overview provides a detailed understanding of 6-Butyl-2-methylpyrimidin-4-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-butyl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-4-5-8-6-9(12)11-7(2)10-8/h6H,3-5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEMLUSLEZODLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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